

The Role of CGP-74514A in Cell Cycle Regulation: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CGP-74514

Cat. No.: B1663164

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGP-74514A is a potent, cell-permeable, and ATP-competitive inhibitor of cyclin-dependent kinases (CDKs), originally identified as a selective inhibitor of CDK1/cyclin B. Subsequent research has revealed a broader kinase inhibitory profile, suggesting its classification as a pan-CDK inhibitor. This technical guide provides an in-depth analysis of the function of **CGP-74514A** in cell cycle regulation, its mechanism of action, and its effects on key cellular pathways. We present a comprehensive summary of its kinase selectivity, detailed experimental protocols for its characterization, and visual representations of the signaling pathways it modulates.

Introduction

The eukaryotic cell cycle is a tightly regulated process orchestrated by a family of serine/threonine kinases known as cyclin-dependent kinases (CDKs). The sequential activation of different CDK-cyclin complexes drives the progression through the distinct phases of the cell cycle: G1, S, G2, and M. Dysregulation of CDK activity is a hallmark of many human cancers, making CDKs attractive targets for therapeutic intervention.

CGP-74514A is a 2,6,9-trisubstituted purine derivative that has been instrumental in elucidating the roles of CDKs in cell cycle control. Initially characterized as a highly selective inhibitor of CDK1/cyclin B, the primary driver of the G2/M transition, further studies have demonstrated its

activity against other CDKs, albeit at varying potencies. This guide will delve into the multifaceted role of **CGP-74514A** as a tool for studying cell cycle regulation and as a potential therapeutic agent.

Mechanism of Action

CGP-74514A exerts its biological effects primarily through the competitive inhibition of the ATP-binding pocket of CDKs. By occupying this site, it prevents the transfer of the gamma-phosphate from ATP to the kinase's protein substrates, thereby blocking their phosphorylation and downstream signaling. The primary target of **CGP-74514A** is the CDK1/cyclin B complex, which is essential for entry into mitosis.

Inhibition of CDK1/cyclin B by **CGP-74514A** leads to a robust cell cycle arrest at the G2/M boundary. This arrest prevents cells from entering mitosis, and prolonged inhibition can trigger the intrinsic apoptotic pathway, leading to programmed cell death.

Kinase Selectivity Profile

While initially lauded for its selectivity for CDK1, broader kinase profiling has revealed that **CGP-74514A** inhibits a range of CDKs and other kinases, particularly at higher concentrations. This promiscuity is an important consideration for its use as a research tool and for its potential therapeutic applications.

Kinase Target	IC ₅₀ (nM)	Reference(s)
CDK1/cyclin B	25	[1] [2]
CDK2/cyclin A	Potent inhibition reported	[3]
CDK5/p25	Potent inhibition reported	[3]
CDK4	Inhibition reported	[3]
CDK7	Inhibition reported	[3]
CDK9	Inhibition reported	[3]
PKC α	6,100	[1]
PKA	125,000	[1]
EGFR	>10,000	[1]

Table 1: Inhibitory activity of **CGP-74514A** against a panel of kinases. The IC₅₀ value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Cellular Effects of CGP-74514A

The primary cellular consequence of **CGP-74514A** treatment is a dose-dependent arrest of the cell cycle at the G2/M transition. This is followed by the induction of apoptosis.

G2/M Cell Cycle Arrest

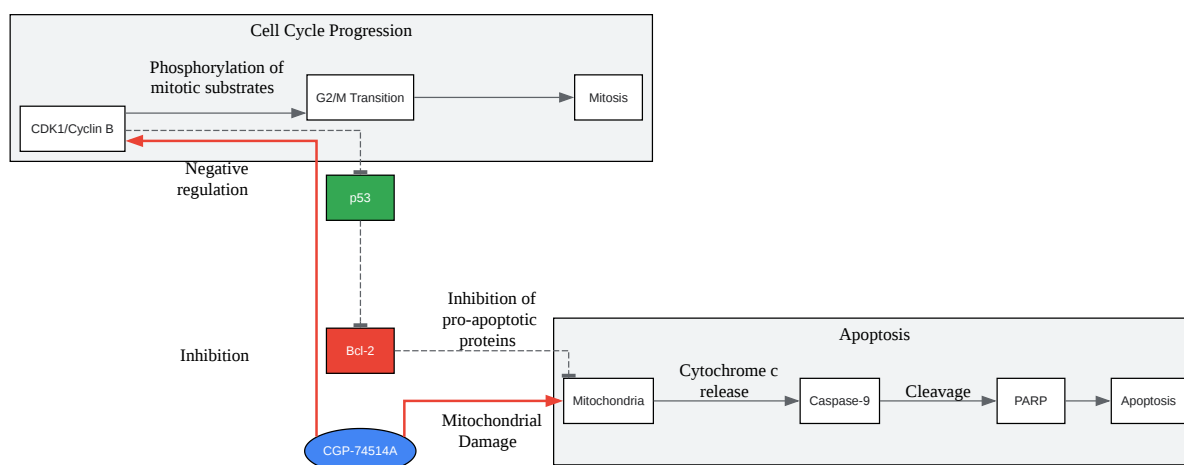
At concentrations around 1 μ M, **CGP-74514A** effectively blocks the activity of CDK1/cyclin B, preventing the phosphorylation of key substrates required for mitotic entry. This leads to an accumulation of cells in the G2 phase of the cell cycle.

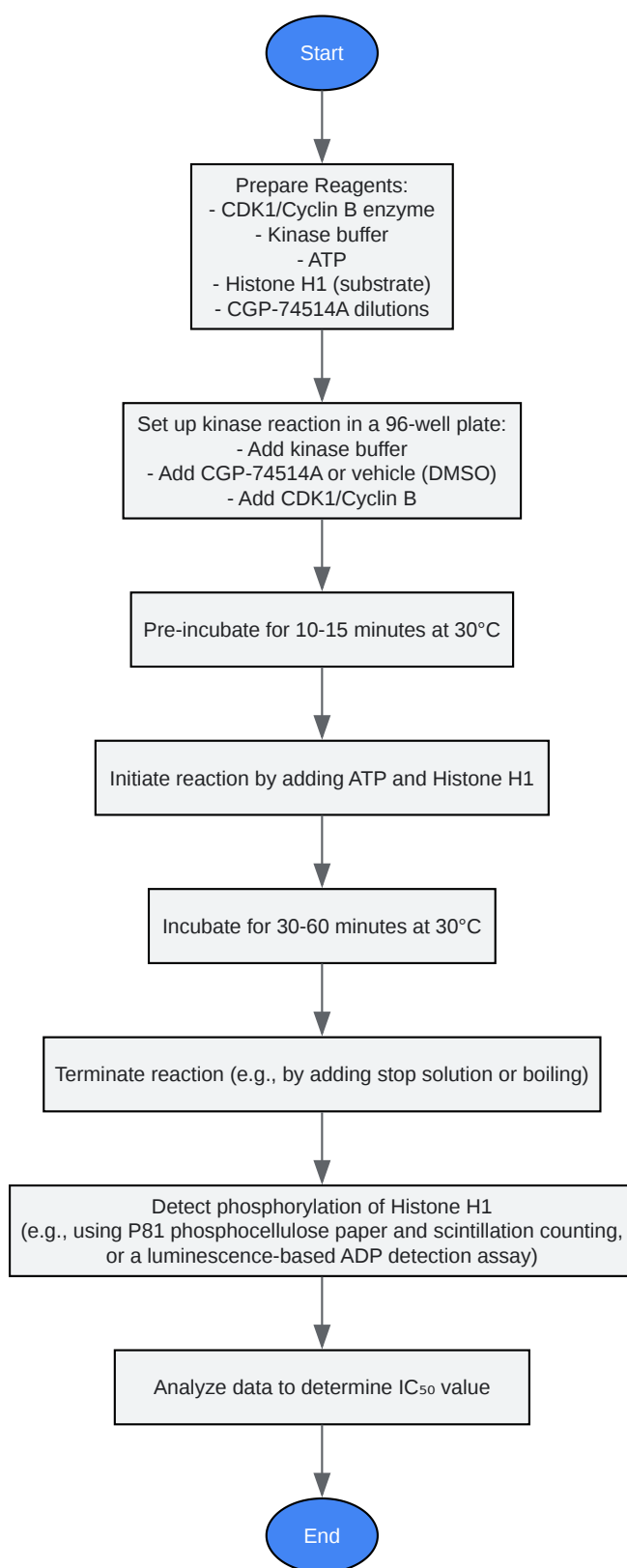
Induction of Apoptosis

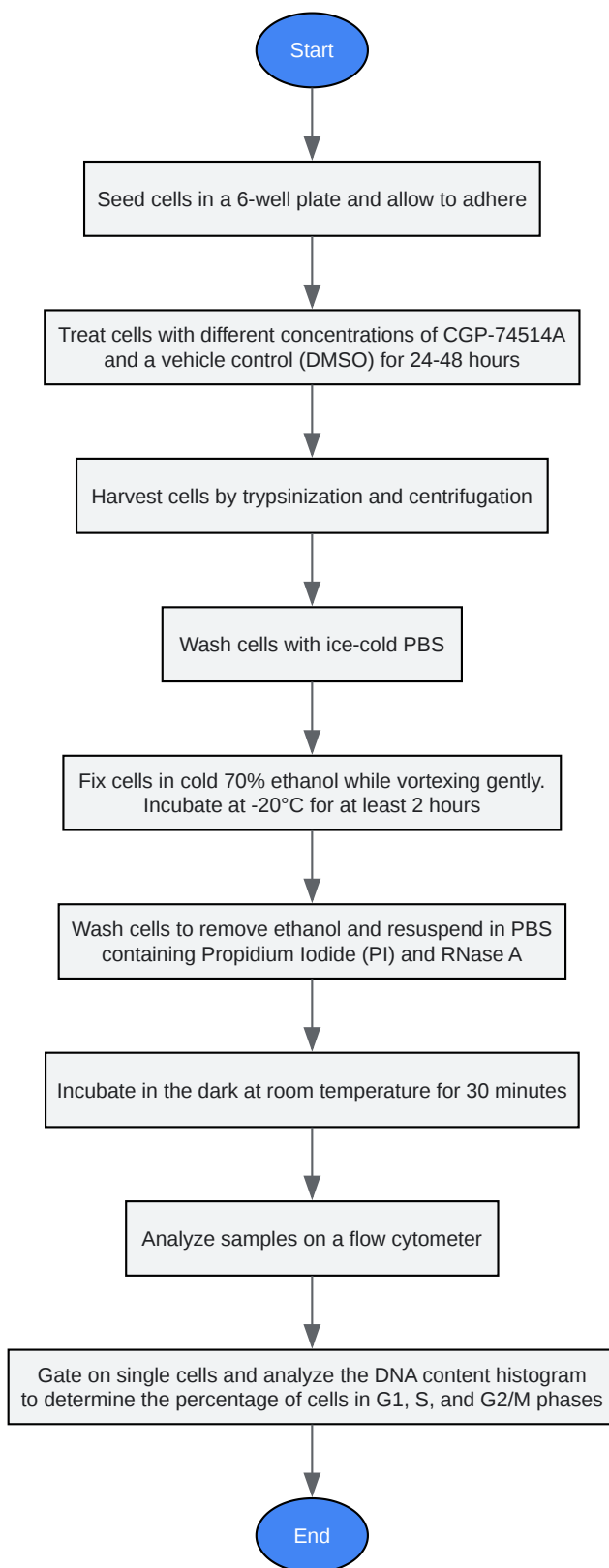
Prolonged G2/M arrest induced by **CGP-74514A** triggers the intrinsic pathway of apoptosis. This is characterized by mitochondrial damage and the activation of caspase-9 and subsequent cleavage of PARP.[\[2\]](#)

Signaling Pathways Modulated by CGP-74514A

CGP-74514A influences several key signaling pathways that regulate cell cycle progression and apoptosis.







[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. merckmillipore.com [merckmillipore.com]
- 2. CGP-74514A hydrochloride | CDK1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. CGP74514A | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- To cite this document: BenchChem. [The Role of CGP-74514A in Cell Cycle Regulation: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663164#what-is-the-function-of-cgp-74514-in-cell-cycle-regulation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com